molecular formula C21H25NO4S B12811243 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid

Cat. No.: B12811243
M. Wt: 387.5 g/mol
InChI Key: AMTHPOXIVDHMLZ-UHFFFAOYSA-N
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Description

The compound tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide (Boc-Cys(Dpm)-OH) is a derivative of cysteine, an amino acid that contains a thiol group. This compound is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The protecting group strategy is essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl (Boc) to form Boc-cysteine. The thiol group is then protected using 2,4-dimethylphenyl (Dpm) to yield Boc-Cys(Dpm)-OH. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like piperidine .

Industrial Production Methods

In an industrial setting, the production of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Dpm protecting groups under acidic or basic conditions.

    Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides.

Common Reagents and Conditions

Major Products

    Deprotection: Yields free cysteine.

    Substitution: Yields various cysteine derivatives.

    Oxidation: Yields cystine, a disulfide-linked dimer of cysteine.

Scientific Research Applications

tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary function of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide is to protect the thiol group of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the Dpm group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-L-cysteine(allyloxycarbonyl)amide: (Boc-Cys(Alloc)-OH)

    tert-Butyloxycarbonyl-L-cysteine(trityl)amide: (Boc-Cys(Trt)-OH)

    tert-Butyloxycarbonyl-L-cysteine(acetamidomethyl)amide: (Boc-Cys(Acm)-OH)

Uniqueness

tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Dpm group provides robust protection for the thiol group, making it suitable for complex peptide synthesis .

Properties

IUPAC Name

3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHPOXIVDHMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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